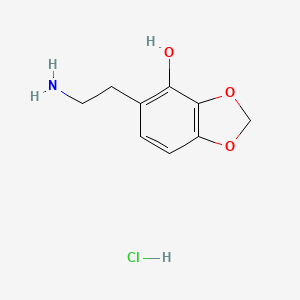

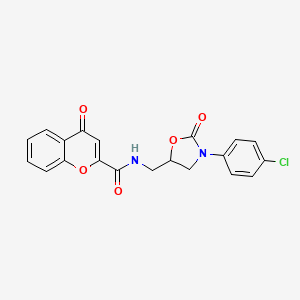

![molecular formula C15H19ClN2O2 B2699933 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride CAS No. 1423027-61-5](/img/structure/B2699933.png)

3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Functional Materials

The compound 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride can be related to the broader class of furan derivatives, which have shown significant importance in the development of sustainable materials and fuels. Furan derivatives, such as those derived from 5-Hydroxymethylfurfural (HMF), have been extensively researched for their potential applications in producing monomers and polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. This is due to their versatility as platform chemicals that could replace non-renewable hydrocarbon sources to a great extent in the chemical industry. The synthesis of HMF from plant feedstocks and its use in creating a wide array of important HMF derivatives highlight the potential of furan derivatives in contributing to the chemistry of sustainable materials and fuels (Chernyshev et al., 2017).

Antimicrobial Potential

Chitosan, an aminopolysaccharide biopolymer, shares functional groups similar to those in this compound. It has been recognized for its antimicrobial potential, which arises from its unique chemical structure that includes reactive hydroxyl and amino groups. These groups contribute to its ability to act as a potent antimicrobial agent. The application of chitosan in antimicrobial systems has gained interest due to its efficacy in inhibiting various microbial activities. Understanding the mechanisms behind chitosan's antimicrobial mode of action can provide insights into the potential antimicrobial applications of related compounds, including furan derivatives (Raafat & Sahl, 2009).

Reactions with Nucleophiles

The reactivity of furan derivatives with nucleophiles has been explored to synthesize a wide range of compounds, including amides and other cyclic and heterocyclic compounds. This reactivity pattern suggests that this compound could potentially serve as a precursor in the synthesis of diverse bioactive molecules or functional materials. The ability to undergo reactions with various C-, N-, N,N-, and N,O-nucleophilic agents highlights the versatility of furan-containing compounds in chemical synthesis and the potential for creating novel materials and pharmaceuticals (Kamneva et al., 2018).

Properties

IUPAC Name |

3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2.ClH/c1-11(14-8-5-9-19-14)17-15(18)10-13(16)12-6-3-2-4-7-12;/h2-9,11,13H,10,16H2,1H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTZFDNYNQKJHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)NC(=O)CC(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

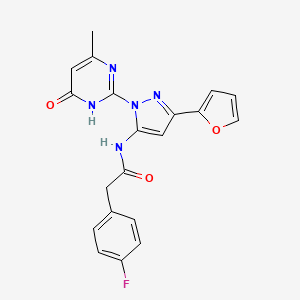

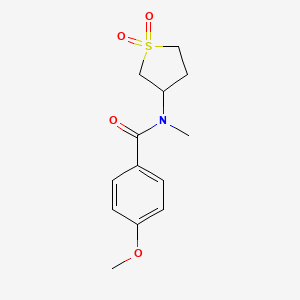

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2699850.png)

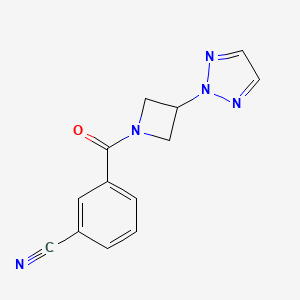

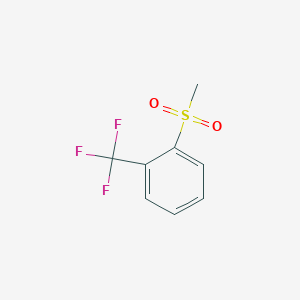

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2699853.png)

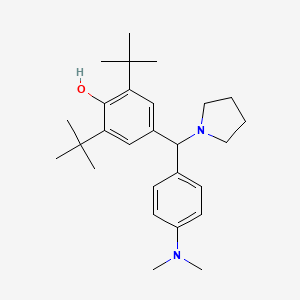

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2699856.png)

![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)

![3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone](/img/structure/B2699861.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B2699863.png)

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2699866.png)